molecular formula C14H10FNO B14120599 9-Acetyl-3-fluorocarbazole

9-Acetyl-3-fluorocarbazole

Cat. No.: B14120599
M. Wt: 227.23 g/mol
InChI Key: ZUBVMODJTWCYEN-UHFFFAOYSA-N
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Description

9-Acetyl-3-fluorocarbazole is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetyl-3-fluorocarbazole typically involves the acetylation of 3-fluorocarbazole. One common method is the Friedel-Crafts acylation reaction, where 3-fluorocarbazole reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of quinone derivatives.

    Reduction: Reduction of the acetyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 9-hydroxy-3-fluorocarbazole.

    Substitution: The fluorine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 9-Hydroxy-3-fluorocarbazole.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

9-Acetyl-3-fluorocarbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Acetyl-3-fluorocarbazole depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance its binding affinity to certain targets, while the acetyl group may influence its metabolic stability and solubility.

Comparison with Similar Compounds

Uniqueness: 9-Acetyl-3-fluorocarbazole is unique due to the combined presence of both the acetyl and fluorine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H10FNO

Molecular Weight

227.23 g/mol

IUPAC Name

1-(3-fluorocarbazol-9-yl)ethanone

InChI

InChI=1S/C14H10FNO/c1-9(17)16-13-5-3-2-4-11(13)12-8-10(15)6-7-14(12)16/h2-8H,1H3

InChI Key

ZUBVMODJTWCYEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)F)C3=CC=CC=C31

Origin of Product

United States

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